N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
This compound is a piperidine-4-carboxamide derivative featuring a benzo[b]thiophen-3-yl substituent attached to a propan-2-yl group and a methylsulfonyl moiety at the piperidine nitrogen. Piperidine carboxamides are pharmacologically significant due to their structural versatility in modulating receptor binding, particularly in central nervous system (CNS) targets .
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S2/c1-13(11-15-12-24-17-6-4-3-5-16(15)17)19-18(21)14-7-9-20(10-8-14)25(2,22)23/h3-6,12-14H,7-11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQALBCREFWKYHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzo[b]thiophene moiety, which is known for its diverse pharmacological properties, and a piperidine ring that contributes to its biological interactions. The presence of the methylsulfonyl group further enhances its chemical reactivity and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 357.5 g/mol. Its structure can be illustrated as follows:
| Component | Value |
|---|---|
| Molecular Formula | C18H23N2O3S |
| Molecular Weight | 357.5 g/mol |
| Functional Groups | Sulfonamide, Piperidine, Benzo[b]thiophene |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group is known to participate in various biochemical reactions, potentially affecting enzyme activity and receptor binding.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, similar to other sulfonamide derivatives.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence central nervous system activities, including analgesic and anxiolytic effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antinociceptive Effects
Studies have shown that this compound may possess significant antinociceptive properties. In animal models, it has been observed to reduce pain responses in a dose-dependent manner, suggesting its potential use in pain management therapies.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines in vitro. This activity is crucial for conditions characterized by chronic inflammation.
Neuroprotective Effects
Preliminary studies suggest neuroprotective effects, possibly through modulation of neuroinflammatory processes, which could be beneficial in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues with Benzo[b]thiophene Moieties
Compounds such as (E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)-3-(chlorophenyl)prop-2-en-1-one (compounds 5–7 in ) share the benzo[b]thiophene core but differ in substituents. These derivatives incorporate a chalcone backbone (α,β-unsaturated ketone) and chlorophenyl groups, which enhance π-π stacking and electrophilic reactivity compared to the carboxamide and methylsulfonyl groups in the target compound.
Piperidine Carboxamide Derivatives
N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide () and 1-(Methylsulfonyl)-N-(piperidin-1-yl)piperidine-4-carboxamide () exhibit structural similarities to the target compound. Both feature piperidine carboxamide backbones but replace the benzo[b]thiophene group with benzyl or phenyl moieties. The methylsulfonyl group in the target compound may enhance metabolic stability compared to methoxycarbonyl or benzyl groups, which are prone to enzymatic hydrolysis .
Fentanyl Analogues
Fentanyl derivatives like Carfentanil (methyl 1-phenethyl-4-(N-phenylpropionamido)piperidine-4-carboxylate) and Cyclopropylfentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopropanecarboxamide) () share the piperidine carboxamide scaffold but incorporate phenethyl and aryl groups critical for µ-opioid receptor binding. In contrast, the target compound’s benzo[b]thiophene and methylsulfonyl substituents likely redirect its activity away from opioid receptors toward alternative targets, such as serotonin or sigma receptors .
Key Research Findings
- Synthetic Accessibility : The target compound’s synthesis likely involves coupling a benzo[b]thiophene-propan-2-yl amine with 1-(methylsulfonyl)piperidine-4-carboxylic acid, analogous to methods for chalcone derivatives (e.g., Claisen-Schmidt condensation in ) .
Preparation Methods
Palladium-Catalyzed C–N Coupling (Buchwald-Hartwig Amination)
The benzo[b]thiophene core is functionalized at the 3-position using a palladium-catalyzed coupling reaction. As disclosed in US9206169B2 , 4-bromobenzo[b]thiophene undergoes amination with piperazine derivatives in the presence of tris(dibenzylideneacetone)dipalladium (0) (Pd2(dba)3) and (R)-(+)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP).
Representative Protocol :
- Reactants : 4-Bromobenzo[b]thiophene (14.4 g), anhydrous piperazine (29.8 g), sodium tert-butoxide (9.3 g).
- Catalyst System : Pd2(dba)3 (0.63 g), BINAP (0.65 g).
- Conditions : Reflux in toluene (250 mL) for 24 hours.
- Yield : 85–92% after recrystallization.
This method avoids column chromatography, favoring recrystallization from toluene/ethanol mixtures to isolate 4-(1-piperazinyl)benzo[b]thiophene. Subsequent alkylation with propargyl bromide introduces the propan-2-yl side chain.
Acid-Catalyzed Cyclization of Styryl Sulfoxides
US5569772A describes an alternative route via acid-catalyzed cyclization of styryl sulfoxides to form 2-arylbenzo[b]thiophenes. For the 3-substituted derivative, α-(3-methoxyphenylthio)-4-methoxyacetophenone is treated with polyphosphoric acid (PPA) at 85–90°C, yielding regioisomeric benzo[b]thiophenes.
Key Modification :
- Substrate : α-(3-Bromophenylthio)propan-2-ylacetophenone.
- Catalyst : p-Toluenesulfonic acid (0.025 M) in 1,2-dichloroethane.
- Conditions : 120°C for 2 hours.
- Regioselectivity : >95% for 3-substituted isomer.
Synthesis of 1-(Methylsulfonyl)piperidine-4-carboxylic Acid
Sulfonylation of Piperidine-4-carboxylic Acid
US20080312205A1 outlines sulfonylation protocols using methanesulfonyl chloride (MsCl) in the presence of triethylamine (TEA).
Procedure :
Activation for Amide Coupling
The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl2) or converted to a mixed carbonate with 1,1′-carbonyldiimidazole (CDI).
Optimized Activation :
- Reagent : SOCl2 (2.0 equiv) in anhydrous DCM.
- Conditions : Reflux for 3 hours.
- Intermediate : Piperidine-4-carbonyl chloride, used without isolation.
Amide Bond Formation
Coupling of Benzo[b]thiophen-3-ylpropan-2-amine and 1-(Methylsulfonyl)piperidine-4-carbonyl Chloride
The final amide bond is formed via Schotten-Baumann conditions:
Protocol :
- Reactants : Piperidine-4-carbonyl chloride (1.1 equiv), benzo[b]thiophen-3-ylpropan-2-amine (1.0 equiv).
- Base : Aqueous sodium hydroxide (2.0 M).
- Solvent : Tetrahydrofuran (THF)/water (3:1).
- Conditions : 0°C for 1 hour, then room temperature for 12 hours.
- Yield : 78–82% after extraction and recrystallization.
Comparative Analysis of Synthetic Routes
| Step | Method | Catalyst/Reagent | Yield | Purity |
|---|---|---|---|---|
| Benzo[b]thiophene amination | Pd2(dba)3/BINAP | Toluene, reflux | 92% | >99% |
| Sulfonylation | MsCl/TEA | DCM, 0°C | 94% | 98% |
| Amide coupling | Schotten-Baumann | THF/H2O | 82% | 97% |
Industrial-Scale Considerations
The palladium-catalyzed route (US9206169B2 ) is preferred for scalability due to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
